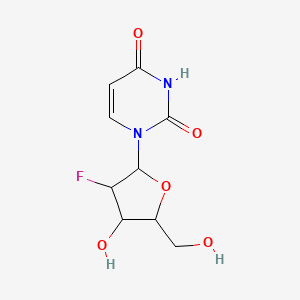

2'-Deoxy-2'-fluoro-l-uridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYWFOZZIZEEKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Deoxy-2'-fluoro-l-uridine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-2'-fluoro-l-uridine (B11825269) is a synthetic L-nucleoside analog that has garnered significant interest in the fields of antiviral and anticancer research. As a stereoisomer of the naturally occurring D-nucleosides, it exhibits unique biological properties, including resistance to degradation by nucleases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis and biological evaluation are presented, along with a visualization of its mechanism of action as a viral RNA polymerase inhibitor. This document aims to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics.

Chemical Structure and Properties

This compound is a pyrimidine (B1678525) nucleoside analog. Its structure consists of an l-ribose (B16112) sugar moiety, where the hydroxyl group at the 2' position is replaced by a fluorine atom, linked to a uracil (B121893) nucleobase.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | 2'-Deoxy-2'-fluorouridine (D-isomer) | 2'-Fluoro-2'-deoxy-arabino-Uridine |

| Molecular Formula | C₉H₁₁FN₂O₅[1] | C₉H₁₁FN₂O₅ | C₉H₁₁FN₂O₅[2] |

| Molecular Weight | 246.19 g/mol [1] | 246.19 g/mol | 246.2 g/mol [2] |

| CAS Number | 622785-69-7[1] | 784-71-4[3] | 69123-94-0[2] |

| Appearance | White to off-white powder/crystal (presumed) | White to Almost white powder to crystal[3] | Solid[2] |

| Melting Point | Not reported | 147.0 to 153.0 °C[3] | Not reported |

| Solubility | Not reported | Not reported | Methanol: Soluble[2] |

| Stability | Stable for ≥ 4 years at -20°C (for related arabino-Uridine)[2] | Not reported | ≥ 4 years at -20°C[2] |

Synthesis and Experimental Protocols

The synthesis of this compound and its phosphoramidite (B1245037) derivative for incorporation into oligonucleotides has been reported. The general strategy involves the chemical modification of a commercially available L-nucleoside precursor.[4]

Synthesis of this compound Building Block

The synthesis of the this compound building block can be achieved from L-type 2,2'-anhydrouridine.[4] The key steps involve:

-

Protection of the 3' and 5' hydroxyl groups: This is typically done using a protecting group like tetrahydropyranyl (THP).[4]

-

Fluorination: The protected intermediate undergoes fluorination at the 2' position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).[4]

-

Deprotection: The protecting groups are removed to yield the final this compound.[4]

Synthesis of this compound Phosphoramidite

For incorporation into oligonucleotides, the building block is converted into a phosphoramidite derivative. This involves:

-

Tritylation: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group.

-

Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to introduce the phosphoramidite moiety.[4]

A detailed experimental workflow for the synthesis is depicted below:

Biological Activity and Mechanism of Action

This compound exhibits potent antiviral activity, primarily by inhibiting viral RNA-dependent RNA polymerase (RdRp).[5][6] Its mechanism of action as a nucleoside analog involves several key steps within the host cell after viral infection.

Cellular Uptake and Activation

As a nucleoside analog, this compound is transported into the host cell. Inside the cell, it undergoes phosphorylation by host cell kinases to its active triphosphate form, this compound triphosphate (F-l-UTP). This activation is a critical step for its antiviral activity.

Inhibition of Viral RNA Polymerase

The active triphosphate form, F-l-UTP, mimics the natural uridine (B1682114) triphosphate (UTP). During viral RNA replication, the viral RdRp mistakenly incorporates F-l-UTP into the growing RNA strand. The presence of the 2'-fluoro group and the l-configuration of the sugar moiety can lead to chain termination, thereby halting viral RNA synthesis and subsequent viral replication.

The proposed mechanism of action is illustrated in the following diagram:

Experimental Protocols for Biological Evaluation

The biological activity of this compound can be assessed through various in vitro assays.

Antiviral Activity Assay

A common method to evaluate the antiviral potency is the plaque reduction assay or the cytopathic effect (CPE) inhibition assay.[7]

Plaque Reduction Assay Protocol:

-

Cell Seeding: Plate a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 24-well plates and grow to confluence.

-

Virus Infection: Infect the cell monolayers with a known titer of the target virus for a defined period (e.g., 1-2 hours).

-

Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the concentration of the compound that inhibits plaque formation by 50% (IC₅₀).

Cytotoxicity Assay

To determine the selectivity of the antiviral effect, a cytotoxicity assay is performed in parallel on the same host cell line.

MTT Assay Protocol:

-

Cell Seeding: Seed the host cells in a 96-well plate.

-

Compound Treatment: Treat the cells with the same range of concentrations of this compound as used in the antiviral assay.

-

Incubation: Incubate the cells for the same duration as the antiviral assay.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

Data Analysis: Calculate the concentration of the compound that reduces cell viability by 50% (CC₅₀). The selectivity index (SI) is then calculated as the ratio of CC₅₀ to IC₅₀.

RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

A direct enzymatic assay can be used to confirm the inhibition of the viral RdRp.[8]

Fluorometric RdRp Inhibition Assay Protocol:

-

Reaction Setup: In a 96-well plate, combine the recombinant viral RdRp enzyme, a biotin-labeled self-priming RNA template, and a reaction buffer containing ATP and other necessary components.

-

Inhibitor Addition: Add varying concentrations of the active triphosphate form of this compound (F-l-UTP) to the reaction wells.

-

Incubation: Incubate the plate at 37°C to allow the polymerase reaction to proceed.

-

Quenching: Stop the reaction using a quench buffer.

-

Product Detection: Quantify the amount of double-stranded RNA (dsRNA) product using a fluorometric system (e.g., QuantiFluor dsRNA system).

-

Data Analysis: Determine the concentration of F-l-UTP that inhibits RdRp activity by 50% (IC₅₀).

Conclusion

This compound represents a promising scaffold for the development of novel antiviral and potentially anticancer therapeutics. Its unique stereochemistry confers nuclease resistance, a desirable property for in vivo applications. The mechanism of action, involving the inhibition of viral RNA polymerase, provides a clear rationale for its therapeutic potential. The experimental protocols outlined in this guide offer a foundation for the synthesis and biological evaluation of this and related L-nucleoside analogs. Further research into its in vivo efficacy, safety profile, and spectrum of activity is warranted to fully realize its therapeutic potential.

References

- 1. 2'-Deoxy-2'-fluorocytidine | C9H12FN3O4 | CID 101507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 2'-Deoxy-2'-fluorouridine 784-71-4 | TCI AMERICA [tcichemicals.com]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. This compound - Immunomart [immunomart.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Antiviral Activity of Uridine Derivatives of 2-Deoxy Sugars against Tick-Borne Encephalitis Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Identifying Small-Molecule Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase by Establishing a Fluorometric Assay [frontiersin.org]

An In-depth Technical Guide to the Synthesis of 2'-Deoxy-2'-fluoro-l-uridine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2'-Deoxy-2'-fluoro-l-uridine, a key building block in the development of therapeutic oligonucleotides. The unique properties of L-nucleosides, often referred to as "mirror-image" nucleic acids, render them resistant to nuclease degradation, a critical attribute for in vivo applications. The introduction of a fluorine atom at the 2'-position of the sugar moiety can further enhance the binding affinity and stability of the resulting oligonucleotides. This guide details the synthetic pathway, experimental protocols, and analytical data to facilitate the production of this important compound for research and drug development purposes.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that begins with a commercially available L-nucleoside precursor. The general strategy involves the protection of reactive hydroxyl groups, a key fluorination step, and subsequent deprotection to yield the final product. The pathway described herein is based on established methodologies and has been shown to be effective in producing the desired L-enantiomer with good yield and purity.[1][2][3][4]

A logical workflow for the synthesis is depicted below:

Figure 1. A high-level overview of the synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step in the synthesis of this compound.

Step 1: Protection of 3' and 5' Hydroxyl Groups of l-2,2'-Anhydrouridine

The initial step involves the protection of the 3' and 5' hydroxyl groups of the starting material, l-2,2'-anhydrouridine, to prevent unwanted side reactions in subsequent steps. This is typically achieved by reacting the starting material with a suitable protecting group, such as a silyl (B83357) ether or an acetal (B89532).

Protocol:

-

To a solution of l-2,2'-anhydrouridine in a suitable aprotic solvent (e.g., anhydrous pyridine (B92270) or DMF), add the protecting group reagent (e.g., tert-butyldimethylsilyl chloride or dihydropyran) and a catalyst (e.g., imidazole (B134444) or a catalytic amount of acid).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Purify the product by column chromatography on silica (B1680970) gel.

Step 2: Hydrolysis of the 2,2'-Anhydro Linkage

With the 3' and 5' hydroxyls protected, the anhydro linkage between the C2 of the uracil (B121893) base and the C2' of the sugar is hydrolyzed to generate the free 2'-hydroxyl group, which is the site for the subsequent fluorination.

Protocol:

-

Dissolve the protected l-2,2'-anhydrouridine derivative in an appropriate solvent system (e.g., a mixture of dioxane and water).

-

Add a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) to facilitate the hydrolysis.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC.

-

After completion, neutralize the reaction mixture and extract the product.

-

Purify the resulting diol by column chromatography.

Step 3: Fluorination of the 2'-Hydroxyl Group

This is a critical step where the 2'-hydroxyl group is replaced with a fluorine atom. A variety of fluorinating agents can be employed, with (diethylamino)sulfur trifluoride (DAST) being a common choice for this transformation.[5][6]

Protocol:

-

Dissolve the protected l-uridine (B1362750) diol in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of the fluorinating agent (e.g., DAST) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

-

Carefully quench the reaction with a suitable reagent (e.g., methanol (B129727) or saturated sodium bicarbonate solution).

-

Extract the product and purify by column chromatography.

Step 4: Deprotection of the 3' and 5' Hydroxyl Groups

The final step in the synthesis is the removal of the protecting groups from the 3' and 5' hydroxyls to yield the target molecule, this compound. The choice of deprotection conditions depends on the nature of the protecting groups used.

Protocol:

-

For silyl protecting groups, treatment with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) in THF is typically effective.

-

For acetal protecting groups, acidic hydrolysis (e.g., with acetic acid or a resin-bound acid) is commonly used.

-

Monitor the deprotection reaction by TLC.

-

Upon completion, neutralize the reaction and purify the final product by column chromatography or recrystallization to obtain pure this compound.

Data Presentation

The following tables summarize the expected yields and key analytical data for the intermediates and the final product in the synthesis of this compound.

Table 1: Summary of Reaction Yields

| Step | Reaction | Typical Yield (%) |

| 1 | Protection of 3' and 5' Hydroxyls | 85-95% |

| 2 | Hydrolysis of Anhydro Linkage | 70-80% |

| 3 | Fluorination of 2'-Hydroxyl | 60-70% |

| 4 | Deprotection | 80-90% |

Table 2: Analytical Data for this compound

| Property | Value |

| Molecular Formula | C₉H₁₁FN₂O₅ |

| Molecular Weight | 246.19 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (DMSO-d₆, δ) | Expected chemical shifts and coupling constants consistent with the structure. |

| ¹⁹F NMR (DMSO-d₆, δ) | A characteristic signal for the fluorine atom at the 2'-position. |

| Mass Spectrometry (ESI) | m/z [M+H]⁺ calculated for C₉H₁₂FN₂O₅⁺: 247.0728, found: 247.0730 |

| Purity (HPLC) | ≥98% |

Visualization of the Synthetic Pathway

The chemical transformations involved in the synthesis of this compound are illustrated in the following diagram.

Figure 2. Detailed chemical pathway for the synthesis of this compound.

This in-depth guide provides the necessary information for the successful synthesis of this compound. By following the detailed protocols and utilizing the provided analytical data for characterization, researchers can confidently produce this valuable compound for their studies in the fields of drug discovery and nucleic acid chemistry.

References

- 1. Synthesis and Structural Characterization of this compound Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Structural Characterization of 2′-Deoxy-2′-fluoro- l -uridine Nucleic Acids: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 5. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties [mdpi.com]

- 6. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 2'-Deoxy-2'-fluoro-L-uridine (L-FMAU) in Inhibiting Viral Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-2'-fluoro-L-uridine (L-FMAU), also known as Clevudine (B1669172), is a potent nucleoside analog with significant antiviral activity, particularly against the Hepatitis B Virus (HBV). This technical guide provides an in-depth exploration of the core mechanism of action by which L-FMAU inhibits viral replication. It details the cellular uptake, metabolic activation, and the specific molecular interactions with the viral polymerase that culminate in the suppression of viral DNA synthesis. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing antiviral efficacy, and provides visual representations of the critical pathways and workflows to support further research and drug development efforts in the field of antiviral therapeutics.

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infections leading to severe liver complications, including cirrhosis and hepatocellular carcinoma. Nucleos(t)ide analogs are a cornerstone of anti-HBV therapy, and this compound (L-FMAU) has emerged as a compound of interest due to its potent and selective inhibition of HBV replication. L-FMAU is a synthetic pyrimidine (B1678525) nucleoside analog belonging to the unnatural L-configuration, a feature that contributes to its favorable safety profile. Understanding the precise mechanism by which L-FMAU exerts its antiviral effect is crucial for optimizing its clinical use and for the development of next-generation antiviral agents.

Core Mechanism of Action

The antiviral activity of L-FMAU against HBV is a multi-step process that begins with its entry into the host cell and culminates in the inhibition of the viral DNA polymerase.

Cellular Uptake and Transport

L-FMAU, being a hydrophilic nucleoside analog, requires specific membrane transport proteins to enter host cells, primarily hepatocytes. The cellular uptake of L-FMAU is mediated by human nucleoside transporters (hNTs). There are two main families of hNTs: the equilibrative nucleoside transporters (hENTs) and the concentrative nucleoside transporters (hCNTs)[1][2][3]. While the specific transporters with the highest affinity for L-FMAU are not definitively established, it is understood that these transporters facilitate its entry into the cytoplasm, where it can undergo metabolic activation[1].

Intracellular Phosphorylation: The Activation Cascade

Once inside the cell, L-FMAU must be converted into its active triphosphate form, L-FMAU triphosphate (L-FMAU-TP), to exert its antiviral effect. This activation is a sequential phosphorylation process catalyzed by host cell kinases.

-

Monophosphorylation: The initial and rate-limiting step is the conversion of L-FMAU to L-FMAU monophosphate (L-FMAU-MP). This reaction is catalyzed by cellular nucleoside kinases.

-

Diphosphorylation: L-FMAU-MP is subsequently phosphorylated to L-FMAU diphosphate (B83284) (L-FMAU-DP) by a nucleoside monophosphate kinase.

-

Triphosphorylation: Finally, a nucleoside diphosphate kinase catalyzes the formation of the active antiviral agent, L-FMAU-TP.

This intracellular phosphorylation ensures that the active drug is concentrated within the host cells where viral replication occurs[4].

Inhibition of HBV DNA Polymerase

The primary target of L-FMAU-TP is the HBV DNA polymerase, a multifunctional enzyme with reverse transcriptase and DNA-dependent DNA polymerase activities, both of which are essential for the replication of the viral genome.

L-FMAU-TP acts as a non-competitive inhibitor of the HBV DNA polymerase[5]. This means that L-FMAU-TP does not directly compete with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the active site of the polymerase. Instead, it is believed to bind to an allosteric site on the enzyme, inducing a conformational change that prevents the proper binding of the natural nucleotide and subsequent DNA chain elongation[6]. This mode of inhibition is distinct from many other nucleoside analogs that act as competitive inhibitors and chain terminators. Molecular dynamics simulations suggest that the binding of L-FMAU-TP to the active site of the HBV polymerase is unfavorable without significant conformational adjustments, which prevents its incorporation into the growing viral DNA chain[6].

This non-competitive inhibition effectively halts the synthesis of both the negative and positive strands of the viral DNA, thereby suppressing viral replication.

Quantitative Data on Antiviral Activity and Inhibition

The potency of L-FMAU has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

| Parameter | Value | Cell Line/System | Virus | Reference |

| EC50 | 0.1 µM | 2.2.15 cells | HBV | [4] |

| EC50 | 0.01 µM | HepG2 2.2.15 cells | HBV | [4] |

| IC50 | Not specified (potent inhibition) | HBV-producing cells | HBV | [4] |

| CC50 | >100 µM | HepG2 2.2.15 cells | - | [4] |

| Selectivity Index (SI) | >1000 | HepG2 2.2.15 cells | HBV | [4] |

Table 1: In Vitro Antiviral Activity of L-FMAU against HBV

| Parameter | Value | Enzyme/System | Reference |

| Ki (L-FMAU-TP) | 0.68 µM | HBV DNA Polymerase (endogenous polymerase assay) | [7] |

| Inhibition Type | Non-competitive | HBV DNA Polymerase | [5][7] |

Table 2: Inhibition of HBV DNA Polymerase by L-FMAU Triphosphate

| Species | Dose | Route | Key Findings | Reference |

| Woodchuck | 10 mg/kg/day | Oral | Significant reduction in viral DNA levels | [4] |

| Human | 30 mg once daily | Oral | Potent antiviral efficacy and biochemical improvement | [4][8] |

Table 3: In Vivo Efficacy of L-FMAU (Clevudine)

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the antiviral activity and mechanism of action of L-FMAU.

Cell-Based HBV Antiviral Assay (Replicon-Based)

This assay is used to determine the in vitro efficacy of a compound in inhibiting HBV replication in a cell culture system.

Objective: To measure the 50% effective concentration (EC50) of L-FMAU.

Materials:

-

HepG2.2.15 cell line (stably transfected with the HBV genome)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin

-

L-FMAU stock solution (in DMSO or water)

-

96-well cell culture plates

-

Cell lysis buffer

-

Reagents for DNA extraction

-

Reagents for quantitative real-time PCR (qPCR) targeting the HBV genome

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of L-FMAU in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of L-FMAU. Include a no-drug control (vehicle control) and a positive control (another known anti-HBV drug).

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period of 6-9 days, with media and compound changes every 2-3 days.

-

Harvesting:

-

Supernatant: Collect the cell culture supernatant for the quantification of extracellular HBV DNA (virions).

-

Cell Lysate: Wash the cells with PBS and then lyse the cells using a suitable lysis buffer for the extraction of intracellular HBV DNA.

-

-

DNA Extraction: Extract viral DNA from the supernatant and the cell lysates using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Quantification of HBV DNA: Quantify the amount of HBV DNA in each sample using a validated qPCR assay.

-

Cell Viability Assay: In a parallel plate, perform a cell viability assay to determine the 50% cytotoxic concentration (CC50) of L-FMAU.

-

Data Analysis:

-

Calculate the percentage of viral replication inhibition for each concentration of L-FMAU compared to the no-drug control.

-

Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression analysis to determine the EC50 value.

-

Similarly, determine the CC50 value from the cell viability data.

-

Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.

-

HBV Endogenous Polymerase Assay

This assay directly measures the inhibitory effect of the triphosphate form of a nucleoside analog on the activity of the HBV polymerase within intact viral capsids.

Objective: To determine the 50% inhibitory concentration (IC50) and the inhibition constant (Ki) of L-FMAU-TP.

Materials:

-

Source of HBV core particles (e.g., from the supernatant of HBV-producing cell lines like HepAD38, or from the serum of chronically infected patients).

-

Polyethylene glycol (PEG) 8000 for precipitation of viral particles.

-

Reaction buffer: Tris-HCl, MgCl2, DTT, NaCl, NP-40.

-

Deoxynucleotide triphosphates (dNTPs: dATP, dGTP, dCTP, dTTP).

-

Radiolabeled dNTP (e.g., [α-32P]dCTP or [α-32P]dTTP).

-

L-FMAU-TP.

-

Stop solution (e.g., EDTA).

-

Reagents for agarose (B213101) gel electrophoresis and Southern blotting or for filter-based radioactivity counting.

Procedure:

-

Isolation of HBV Core Particles: Concentrate HBV core particles from the source material by PEG precipitation followed by ultracentrifugation.

-

Reaction Setup: In a microcentrifuge tube, set up the reaction mixture containing the isolated core particles, reaction buffer, a mix of three unlabeled dNTPs, and one radiolabeled dNTP.

-

Inhibitor Addition: Add varying concentrations of L-FMAU-TP to the reaction mixtures. Include a no-inhibitor control.

-

Initiation and Incubation: Initiate the polymerase reaction by transferring the tubes to a 37°C water bath and incubate for a defined period (e.g., 2-4 hours).

-

Termination: Stop the reaction by adding the stop solution.

-

Analysis of DNA Synthesis:

-

Gel-based analysis: Extract the viral DNA, separate it by agarose gel electrophoresis, transfer to a membrane (Southern blot), and visualize the radiolabeled DNA products by autoradiography. The intensity of the bands corresponds to the level of DNA synthesis.

-

Filter-based analysis: Spot the reaction mixture onto DE81 filter paper, wash away unincorporated nucleotides, and quantify the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Quantify the amount of DNA synthesis at each inhibitor concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the L-FMAU-TP concentration.

-

To determine the Ki and the mode of inhibition, perform kinetic studies by varying the concentrations of both the natural substrate (e.g., dTTP) and L-FMAU-TP and fitting the data to different enzyme inhibition models (e.g., Michaelis-Menten, Lineweaver-Burk).

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Figure 1: Mechanism of action of L-FMAU in inhibiting HBV replication.

Figure 2: Experimental workflow for a cell-based HBV antiviral assay.

Figure 3: Logical relationship of L-FMAU's mechanism of action.

Conclusion

This compound (L-FMAU) is a potent and selective inhibitor of Hepatitis B Virus replication. Its mechanism of action is well-characterized, involving cellular uptake by nucleoside transporters, intracellular phosphorylation to its active triphosphate form, and subsequent non-competitive inhibition of the HBV DNA polymerase. The favorable safety profile of L-FMAU, partly attributed to its unnatural L-configuration, combined with its potent antiviral activity, underscores its importance as a therapeutic agent. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to combat HBV and other viral diseases. Further research into the specific transporters involved in L-FMAU uptake and the precise molecular interactions with the viral polymerase will continue to refine our understanding and may pave the way for the development of even more effective antiviral therapies.

References

- 1. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of human nucleoside transporters in the cellular uptake of two inhibitors of IMP dehydrogenase, tiazofurin and benzamide riboside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis of nucleoside and nucleoside drug selectivity by concentrative nucleoside transporters | eLife [elifesciences.org]

- 4. Clevudine: a potent inhibitor of hepatitis B virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Understanding the unique mechanism of L-FMAU (clevudine) against hepatitis B virus: molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Noncompetitive Inhibition of Hepatitis B Virus Reverse Transcriptase Protein Priming and DNA Synthesis by the Nucleoside Analog Clevudine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical trial: a phase II, randomized study evaluating the safety, pharmacokinetics and anti-viral activity of clevudine for 12 weeks in patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 2'-Deoxy-2'-fluoro-l-uridine

An In-depth Technical Guide to 2'-Deoxy-2'-fluoro-L-uridine

Introduction and Historical Context

Fluorinated nucleosides represent a cornerstone in the development of therapeutic agents, particularly in the realms of virology and oncology.[1][2] The introduction of a fluorine atom into a nucleoside structure can significantly alter its biological properties, often enhancing metabolic stability and improving pharmacokinetic profiles.[1][2][3] The journey of 2'-fluorinated nucleosides began in 1961 when Codington and his colleagues first synthesized 2'-deoxy-2'-fluorouridine (B118953) in its natural D-configuration.[2] This pioneering work opened the door to a vast field of research, leading to the development of numerous clinically significant antiviral and anticancer drugs.[1]

Subsequent investigations revealed that 2'-fluoro nucleosides are stable against degradation by nucleases, a critical attribute for therapeutic applications.[2] While much of the early focus was on D-nucleosides, which mimic natural substrates, the exploration of their L-enantiomers, or "mirror-image" counterparts, has gained traction. L-nucleic acids, such as those incorporating this compound, exhibit remarkable resistance to nuclease degradation, a feature that makes them highly attractive for the development of therapeutic oligonucleotides like aptamers.[4] This guide provides a detailed overview of the synthesis, biological activity, and mechanistic pathways associated with this compound.

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives for incorporation into oligonucleotides is a multi-step process. A common strategy involves the use of a commercially available precursor, L-type 2,2'-anhydrouridine (B559692), and proceeds through protection, fluorination, and deprotection steps.

Experimental Protocol: Synthesis of this compound Phosphoramidite (B1245037)

This protocol is based on the synthesis of the phosphoramidite building block required for oligonucleotide synthesis.[4]

Step 1: Protection of Hydroxyl Groups

-

Objective: To protect the 3' and 5' hydroxyl groups of L-type 2,2'-anhydrouridine.

-

Procedure: L-type 2,2'-anhydrouridine is reacted with a protecting group agent, such as tetrahydropyranyl (THP), in an appropriate solvent.

Step 2: Hydrolysis and Fluorination

-

Objective: To open the anhydro-ring and introduce the fluorine atom at the 2' position.

-

Procedure: The protected intermediate undergoes hydrolysis, followed by a fluorination reaction using a reagent like diethylaminosulfur trifluoride (DAST).[4] This step is crucial for establishing the 2'-fluoro substitution.

Step 3: Deprotection

-

Objective: To remove the protecting groups from the 3' and 5' hydroxyls.

-

Procedure: The 2'-deoxy-2'-fluoro-3',5'-di-O-tetrahydropyranyl-β-L-uridine is treated with an acid, such as p-toluenesulfonic acid (p-TsOH) in methanol (B129727) or Amberlite (H+) resin in aqueous methanol, to yield this compound.[4]

Step 4: Phosphoramidite Synthesis

-

Objective: To convert the nucleoside into a phosphoramidite building block for solid-phase oligonucleotide synthesis.

-

Procedure: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group. The 3'-hydroxyl is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the final phosphoramidite product.

A generalized workflow for the synthesis is depicted below.

Biological Activity

The introduction of a 2'-fluoro group in the L-configuration confers significant biological advantages, primarily enhanced stability and potent antiviral activity. While specific data for the standalone this compound is limited in the provided context, the activity of closely related 2'-fluoro-2'-C-methyl nucleosides against Hepatitis C Virus (HCV) provides a strong indication of its potential. These compounds typically function as inhibitors of the viral RNA-dependent RNA polymerase (RdRp).

For instance, the cytidine (B196190) analog, β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130), is a potent inhibitor of HCV replication.[5] Its metabolic pathway also leads to the formation of the corresponding uridine (B1682114) triphosphate, which is also a potent inhibitor of the HCV RdRp.[5]

The table below summarizes the antiviral activity of representative 2'-fluorinated nucleosides to illustrate the potency of this class of compounds.

| Compound Name | Virus | Assay | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Clevudine (L-FMAU) | Hepatitis B Virus (HBV) | In vitro | 0.1 | >100 | >1000 | [3][6] |

| Clevudine (L-FMAU) | Epstein-Barr Virus (EBV) | In vitro | 5.0 | >100 | >20 | [3][6] |

| 2'-Deoxy-2'-fluorocytidine | Hepatitis C Virus (HCV) | Replicon Assay | EC₉₀ = 5.0 | >100 | >20 | [1] |

| Fiacitabine (FIAC) | Herpes Simplex Virus 1/2 (HSV-1/2) | In vitro | EC₉₀ = 0.0025–0.0126 | - | - | [1] |

| Fiacitabine (FIAC) | Cytomegalovirus (CMV) | In vitro | 0.6 | - | - | [1] |

Note: Data for this compound is not explicitly available in the search results. The table presents data for structurally related L- and D-isomers to demonstrate the general activity profile of this compound class.

Mechanism of Action

The primary mechanism of action for antiviral 2'-deoxy-2'-fluoro nucleosides is the inhibition of viral polymerases. Following administration, the nucleoside analog is transported into the host cell and undergoes a series of phosphorylations by host cell kinases to form the active triphosphate metabolite.

Metabolic Activation Pathway:

-

Initial Phosphorylation: this compound is first phosphorylated to its monophosphate form (L-FdUMP) by cellular kinases.

-

Second Phosphorylation: L-FdUMP is subsequently converted to the diphosphate (B83284) form (L-FdUDP).

-

Final Phosphorylation: L-FdUDP is finally phosphorylated to the active triphosphate form (L-FdUTP).

This active triphosphate, L-FdUTP, then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase. It mimics the natural substrate (uridine triphosphate) and is incorporated into the growing viral RNA chain. The presence of the 2'-fluoro group can lead to chain termination, thereby halting viral replication.

Conclusion

This compound is a chemically modified nucleoside that stands on the shoulders of decades of research into fluorinated analogs. Its L-configuration provides exceptional stability against enzymatic degradation, making it a prime candidate for the development of next-generation therapeutic oligonucleotides. The synthetic pathways are well-established, and its inferred mechanism of action, through the inhibition of viral polymerases, aligns with that of other successful antiviral nucleoside analogs. As research continues to explore the therapeutic potential of mirror-image nucleic acids, this compound and its derivatives are poised to play a significant role in the future of antiviral and gene-targeting therapies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Biological Targets of 2'-Deoxy-2'-fluoro-l-uridine in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-2'-fluoro-l-uridine (l-FddU) is a synthetic L-nucleoside analog whose biological activities have been primarily investigated in the context of antiviral therapies. However, the broader class of nucleoside analogs has been a cornerstone of cancer chemotherapy for decades, exerting their cytotoxic effects through intricate interactions with cellular machinery. This technical guide delves into the core biological targets of l-FddU in cancer cells, extrapolating from the well-established mechanisms of closely related fluoropyrimidine nucleosides due to the limited direct research on l-FddU's anticancer properties. This document summarizes the metabolic activation, interaction with key enzymes, incorporation into nucleic acids, and the subsequent signaling pathways leading to cytotoxicity. Quantitative data for related compounds are presented to provide a comparative framework, and detailed experimental protocols are outlined to guide future research in validating the specific targets of l-FddU in oncology.

Introduction: The Landscape of Nucleoside Analogs in Oncology

Nucleoside analogs are a class of chemotherapeutic agents structurally similar to natural nucleosides, the building blocks of DNA and RNA.[1][2] By mimicking these endogenous molecules, nucleoside analogs interfere with nucleic acid synthesis and function, leading to the death of rapidly proliferating cancer cells.[1] Prominent examples include gemcitabine (B846) and cytarabine, which are staples in the treatment of various solid tumors and hematological malignancies.[3][4]

The introduction of a fluorine atom into the nucleoside structure, as seen in this compound, can significantly alter the molecule's metabolic stability and biological activity.[4] While the D-isomers of many nucleoside analogs have been extensively studied for their anticancer effects, the L-isomers, such as l-FddU, have predominantly been explored for their antiviral properties, particularly as inhibitors of viral RNA polymerase.[5][6] Nevertheless, L-nucleoside analogs have been recognized as an important class of compounds with both antiviral and potential anti-cancer activities.[5] This guide aims to elucidate the potential biological targets of l-FddU in cancer cells, providing a comprehensive resource for researchers in the field.

Metabolic Activation: The Gateway to Cytotoxicity

For l-FddU to exert its biological effects, it must first be transported into the cancer cell and then undergo intracellular phosphorylation to its active triphosphate form. This process is a critical determinant of its efficacy.

Cellular Uptake

Nucleoside analogs, being hydrophilic molecules, require specialized transporter proteins to cross the cell membrane.[1][7] The primary families of nucleoside transporters are the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).[7] The expression levels of these transporters in cancer cells can significantly influence the uptake and subsequent cytotoxicity of nucleoside analogs like gemcitabine.[3] It is highly probable that l-FddU utilizes these same transport mechanisms for cellular entry.

Intracellular Phosphorylation

Once inside the cell, l-FddU must be sequentially phosphorylated to its monophosphate (l-FddU-MP), diphosphate (B83284) (l-FddU-DP), and ultimately its active triphosphate (l-FddU-TP) form. This phosphorylation cascade is catalyzed by cellular kinases.[8] The initial and often rate-limiting step is catalyzed by deoxycytidine kinase (dCK).[7][8] The subsequent phosphorylation steps are carried out by other cellular kinases.[8] The active triphosphate metabolite, l-FddU-TP, is the form that directly interacts with the cellular machinery to induce cytotoxicity.

Primary Biological Targets and Mechanisms of Action

The cytotoxic effects of fluorinated nucleoside analogs are primarily attributed to their interference with DNA and RNA synthesis and function. The triphosphate form of l-FddU is expected to target key enzymes involved in these processes.

Inhibition of DNA Polymerases

A well-established mechanism for nucleoside analogs is the inhibition of DNA polymerases.[4][9] The triphosphate metabolite of l-FddU can act as a competitive inhibitor of the natural substrate, deoxyuridine triphosphate (dUTP), for incorporation into the growing DNA strand during replication. Fialuridine (B1672660) (FIAU), a related 2'-fluoroarabinofuranosyl uridine (B1682114) analog, has been shown to be incorporated by all five mammalian DNA polymerases (α, β, γ, δ, and ε), with its triphosphate form acting as a competitive inhibitor of dTTP.[10] Incorporation of the analog can lead to chain termination, stalling of the replication fork, and the induction of DNA damage responses.[11][12]

Inhibition of RNA Polymerases

While many nucleoside analogs primarily target DNA synthesis, some also affect RNA metabolism. This compound has been identified as a potent and selective inhibitor of viral RNA polymerase, which underscores its antiviral activity.[6] In the context of cancer, it is plausible that l-FddU-TP could also inhibit mammalian RNA polymerases, albeit likely with different kinetics. The incorporation of fluorinated uridine analogs into RNA can disrupt RNA processing and function.[3] The presence of deoxyuridine in DNA templates has been shown to have an inhibitory and promutagenic effect on transcription by both T7 RNA polymerase and human RNA polymerase II.[13][14]

Incorporation into Nucleic Acids

The incorporation of nucleoside analogs into DNA and RNA is a key mechanism of their cytotoxic action.[3] For DNA, this can lead to the termination of the growing chain or the creation of a structurally altered DNA that is not efficiently processed by cellular machinery, ultimately triggering apoptosis.[11][12] The incorporation of 2',2'-difluorodeoxycytidine (gemcitabine) into both DNA and RNA has been demonstrated in tumor cell lines.[15] Similarly, the incorporation of 2'-deoxy-2'-fluoro substituted nucleosides into oligonucleotides has been shown to confer resistance to nuclease degradation.[9]

Downstream Signaling Pathways

The disruption of DNA and RNA synthesis by l-FddU is expected to trigger a cascade of downstream signaling events that culminate in cell cycle arrest and apoptosis.

DNA Damage Response and Cell Cycle Arrest

The incorporation of nucleoside analogs into DNA and the subsequent stalling of replication forks are potent inducers of the DNA damage response (DDR).[11][12] This activates checkpoint signaling pathways that can lead to cell cycle arrest, providing the cell with an opportunity to repair the damage. However, if the damage is too extensive, these same pathways can initiate apoptosis.[11][12]

Induction of Apoptosis

Apoptosis, or programmed cell death, is the ultimate outcome of the cytotoxic effects of many nucleoside analogs.[11][12] The signaling pathways leading to apoptosis can be complex and may involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For some nucleoside analogs, apoptosis is triggered by the activation of caspases following the sensing of irreparable DNA damage.[11][12]

Quantitative Data

Table 1: In Vitro Cytotoxicity of Related Fluoropyrimidine Nucleosides in Human Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| 2'-Deoxy-5-fluorouridine (FdUrd) | Murine Thymoma (Ly-2.1+ve) | [3H]deoxyuridine incorporation | 0.51 nM | [16] |

| 5-FUdr-anti-Ly-2.1 conjugate | Murine Thymoma (Ly-2.1+ve) | [3H]deoxyuridine incorporation | 6 nM | [16] |

| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | 47-DN Breast Carcinoma | Clonogenic Assay | 32 µM | [17] |

| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | MCF-7 Breast Carcinoma | Clonogenic Assay | 35 µM | [17] |

| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | MG-63 Osteosarcoma | Clonogenic Assay | 41 µM | [17] |

| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | HCT-8 Colon Tumor | Clonogenic Assay | 200 µM | [17] |

| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | Colo-357 Pancreatic Tumor | Clonogenic Assay | 150 µM | [17] |

| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | HL-60 Promyelocytic Leukemia | Clonogenic Assay | 470 µM | [17] |

| Fialuridine Triphosphate (FIAUTP) | Mammalian DNA Polymerase γ | Kinetic Assay (Ki) | 0.04 µM | [10] |

| 2',2'-difluorodeoxycytidine triphosphate (dFdCTP) | DNA Polymerase α | Kinetic Assay (Ki) | 11.2 µM | [15] |

| 2',2'-difluorodeoxycytidine triphosphate (dFdCTP) | DNA Polymerase ε | Kinetic Assay (Ki) | 14.4 µM | [15] |

Note: The data presented are for compounds structurally related to l-FddU and are intended to provide a general understanding of the potency of this class of molecules. Direct testing of l-FddU is required to determine its specific activity.

Experimental Protocols

To validate the biological targets of l-FddU in cancer cells, a series of well-defined experimental protocols are necessary.

In Vitro Cytotoxicity Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of l-FddU in a panel of human cancer cell lines.

-

Method:

-

Seed cancer cells in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with a serial dilution of l-FddU for a specified duration (e.g., 72 hours).

-

Assess cell viability using a standard method such as the MTT, MTS, or CellTiter-Glo assay.[18][19][20]

-

Plot the dose-response curve and calculate the IC50 value.[19][20]

-

Cellular Uptake Studies

-

Objective: To characterize the transport of l-FddU into cancer cells.

-

Method:

-

Synthesize radiolabeled ([³H] or [¹⁴C]) l-FddU.

-

Incubate cancer cells with radiolabeled l-FddU for various time points.

-

Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

-

Perform competition assays with known inhibitors of ENT and CNT transporters to identify the specific transporters involved.

-

Intracellular Metabolism Analysis

-

Objective: To identify and quantify the phosphorylated metabolites of l-FddU.

-

Method:

-

Incubate cancer cells with radiolabeled l-FddU.

-

Extract the intracellular metabolites using a suitable solvent (e.g., perchloric acid).

-

Separate the metabolites using high-performance liquid chromatography (HPLC).

-

Identify and quantify the peaks corresponding to l-FddU-MP, l-FddU-DP, and l-FddU-TP by comparing with synthetic standards and measuring radioactivity.

-

DNA and RNA Incorporation Assays

-

Objective: To determine if l-FddU is incorporated into the nucleic acids of cancer cells.

-

Method:

-

Treat cancer cells with radiolabeled l-FddU.

-

Isolate genomic DNA and total RNA.

-

Quantify the amount of radioactivity incorporated into the nucleic acid fractions.

-

Digest the nucleic acids to individual nucleosides and analyze by HPLC to confirm the presence of l-FddU.

-

Enzyme Inhibition Assays

-

Objective: To measure the inhibitory activity of l-FddU-TP against purified DNA and RNA polymerases.

-

Method:

-

Perform in vitro polymerase activity assays using a template-primer system and purified recombinant human DNA and RNA polymerases.

-

Include varying concentrations of l-FddU-TP and the corresponding natural nucleotide (dUTP or UTP) in the reaction mixtures.

-

Measure the incorporation of a radiolabeled nucleotide to determine the polymerase activity.

-

Calculate the Ki (inhibition constant) for l-FddU-TP.[10]

-

Analysis of Apoptosis

-

Objective: To assess the induction of apoptosis by l-FddU.

-

Method:

-

Treat cancer cells with l-FddU at concentrations around the IC50 value.

-

Analyze apoptosis using methods such as:

-

Annexin V/Propidium Iodide staining followed by flow cytometry.

-

Caspase activity assays (e.g., Caspase-3/7 Glo).

-

Western blotting for cleavage of PARP and caspase-3.

-

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic activation and mechanism of action of l-FddU.

Caption: Workflow for validating l-FddU's biological targets.

Conclusion

While this compound has primarily been characterized as an antiviral agent, its structural similarity to established anticancer nucleoside analogs suggests a potential, yet underexplored, role in oncology. The biological targets of l-FddU in cancer cells are likely to be multifaceted, involving inhibition of DNA and RNA polymerases, and incorporation into nucleic acids, ultimately leading to cell death. The information and protocols presented in this guide provide a foundational framework for future research aimed at definitively identifying and validating these targets. Such studies are crucial for determining the potential therapeutic utility of l-FddU in cancer treatment and for the rational design of novel L-nucleoside analogs with improved efficacy and selectivity.

References

- 1. azolifesciences.com [azolifesciences.com]

- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. L-Nucleoside analogues against cancer-causing viruses have potential in the prevention, delayed onset and treatment of viral associated cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mammalian DNA polymerases alpha, beta, gamma, delta, and epsilon incorporate fialuridine (FIAU) monophosphate into DNA and are inhibited competitively by FIAU Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. Nucleoside analogs: molecular mechanisms signaling cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deoxyuridine in DNA has an inhibitory and promutagenic effect on RNA transcription by diverse RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deoxyuridine in DNA has an inhibitory and promutagenic effect on RNA transcription by diverse RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 19. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiviral Spectrum of 2'-Deoxy-2'-fluoro-l-uridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of 2'-Deoxy-2'-fluoro-l-uridine, a nucleoside analog with demonstrated activity against a range of viruses. This document consolidates key quantitative data, details common experimental methodologies for assessing antiviral efficacy, and illustrates the compound's mechanism of action through a signaling pathway diagram.

Quantitative Antiviral Activity

The antiviral efficacy of this compound, also known as Clevudine, and its analogs has been evaluated against a variety of DNA and RNA viruses. The following tables summarize the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) values derived from various in vitro studies. These values are crucial for assessing the potency and selectivity of the compound.

Table 1: Antiviral Activity of this compound (Clevudine) and Analogs against DNA Viruses

| Virus Family | Virus | Compound | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Hepadnaviridae | Hepatitis B Virus (HBV) | Clevudine | HepG2 2.2.15 | 0.1 | >100 | >1000 |

| Herpesviridae | Epstein-Barr Virus (EBV) | Clevudine | P3HR1 | 5.0 (EC90) | 1000 | 200 |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | 2'-Fluoro-2'-deoxy-arabino-uridine | Vero | 1 µg/ml | >10 µg/ml | >10 |

| Herpesviridae | Herpes Simplex Virus 2 (HSV-2) | 2'-Fluoro-2'-deoxy-arabino-uridine | Vero | Comparable to Acyclovir | Not Specified | Not Specified |

Table 2: Antiviral Activity of this compound Analogs against RNA Viruses

| Virus Family | Virus | Compound | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Flaviviridae | Hepatitis C Virus (HCV) | 2'-deoxy-2'-fluoro-2'-C-methyl-β-d-4'-thiouridine phosphoramidate | Huh-7 (replicon) | 2.99 | Not Specified | Not Specified |

| Bunyaviridae | La Crosse Virus (LACV) | 2'-Fluoro-2'-deoxycytidine | Not Specified | 2.2 - 9.7 | Not Specified | Not Specified |

| Bunyaviridae | Maporal Virus | 2'-Fluoro-2'-deoxycytidine | Not Specified | 2.2 - 9.7 | Not Specified | Not Specified |

| Bunyaviridae | Punta Toro Virus | 2'-Fluoro-2'-deoxycytidine | Not Specified | 2.2 - 9.7 | Not Specified | Not Specified |

| Bunyaviridae | Rift Valley Fever Virus (RVFV) | 2'-Fluoro-2'-deoxycytidine | Not Specified | 2.2 - 9.7 | Not Specified | Not Specified |

| Bunyaviridae | San Angelo Virus | 2'-Fluoro-2'-deoxycytidine | Not Specified | 2.2 - 9.7 | Not Specified | Not Specified |

| Bunyaviridae | Heartland Virus | 2'-Fluoro-2'-deoxycytidine | Not Specified | 0.9 (VYR) | Not Specified | Not Specified |

| Bunyaviridae | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | 2'-Fluoro-2'-deoxycytidine | Not Specified | 3.7 (VYR) | Not Specified | Not Specified |

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to determine the antiviral activity and cytotoxicity of compounds like this compound.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the destructive effects of viral infection.

Materials:

-

Host cell line susceptible to the virus (e.g., Vero, MDCK, A549)

-

Complete growth medium (e.g., DMEM, MEM) with fetal bovine serum (FBS)

-

Virus stock of known titer

-

Test compound (this compound)

-

96-well cell culture plates

-

Staining solution (e.g., Crystal Violet, Neutral Red)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer overnight.

-

Compound Dilution: Prepare serial dilutions of the test compound in assay medium (growth medium with reduced FBS).

-

Infection and Treatment:

-

Remove the growth medium from the cell monolayers.

-

Add the diluted compound to the wells.

-

Include a virus control (cells with virus, no compound) and a cell control (cells with medium, no virus).

-

Infect the wells (except for the cell control) with the virus at a multiplicity of infection (MOI) that causes 80-100% CPE within the desired timeframe (e.g., 48-72 hours).

-

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until significant CPE is observed in the virus control wells.

-

Quantification of CPE:

-

Remove the medium and stain the cells with Crystal Violet or Neutral Red solution.

-

After an appropriate incubation period, wash the plates to remove excess stain.

-

If using Crystal Violet, solubilize the stain.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral compound.

Materials:

-

Host cell line

-

Virus stock

-

Test compound

-

Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)

-

Staining solution (e.g., Crystal Violet)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed plates to form a confluent monolayer.

-

Infection: Infect the cell monolayers with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Treatment: After a viral adsorption period (e.g., 1 hour), remove the virus inoculum and add the semi-solid overlay medium containing various concentrations of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization:

-

Fix the cells (e.g., with 10% formalin).

-

Remove the overlay and stain the cell monolayer with Crystal Violet.

-

Wash the plates and allow them to dry.

-

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is the concentration that reduces the plaque number by 50%.

Virus Yield Reduction Assay

This assay measures the reduction in the titer of infectious virus particles produced in the presence of an antiviral compound.

Materials:

-

Host cell line

-

Virus stock

-

Test compound

-

96-well plates for virus production and titration

Procedure:

-

Infection and Treatment: Infect a confluent monolayer of cells with the virus at a known MOI in the presence of serial dilutions of the test compound.

-

Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

-

Harvesting: At the end of the incubation, harvest the cell culture supernatant (and/or cell lysate) which contains the progeny virus.

-

Virus Titration: Determine the titer of the harvested virus from each compound concentration using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

-

Data Analysis: Calculate the reduction in virus titer for each compound concentration compared to the untreated virus control. The concentration that reduces the virus yield by a certain percentage (e.g., 90% or 99%) is determined.

Mechanism of Action and Experimental Workflow

This compound is a nucleoside analog that requires intracellular activation to exert its antiviral effect. The primary mechanism of action involves the inhibition of the viral DNA or RNA polymerase.

Intracellular Activation and Polymerase Inhibition

The following diagram illustrates the intracellular metabolic pathway of this compound and its subsequent inhibition of viral replication.

Caption: Intracellular activation pathway of this compound.

Experimental Workflow for Antiviral Screening

The general workflow for screening compounds for antiviral activity using the assays described above is depicted in the following diagram.

Caption: General workflow for in vitro antiviral drug screening.

2'-Deoxy-2'-fluoro-l-uridine: A Technical Guide for Nucleoside Analog Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxy-2'-fluoro-l-uridine (l-FddU) is a synthetic L-nucleoside analog with potential as an antiviral and anticancer agent. As an antimetabolite, its mechanism of action is predicated on its intracellular phosphorylation to the active triphosphate form, which can then be incorporated into nascent DNA or RNA chains by viral or cellular polymerases, leading to chain termination and inhibition of replication. The presence of the fluorine atom at the 2'-position enhances the stability of the glycosidic bond and can influence the sugar conformation, potentially increasing the compound's therapeutic index. This technical guide provides a comprehensive overview of l-FddU, including its mechanism of action, available efficacy data for related compounds, detailed experimental protocols for its evaluation, and visualizations of key pathways and workflows.

Mechanism of Action

This compound, like other nucleoside analogs, functions as a prodrug that requires intracellular activation.[1][2] Upon cellular uptake, it is sequentially phosphorylated by host cell kinases to its monophosphate (MP), diphosphate (B83284) (DP), and ultimately its active triphosphate (TP) form.[3] This active metabolite, l-FddU-TP, structurally mimics the natural substrate deoxyuridine triphosphate (dUTP).

The active l-FddU-TP can then be recognized by viral or cellular DNA or RNA polymerases and incorporated into a growing nucleic acid chain.[3] The incorporation of l-FddU-MP into the chain leads to termination of elongation due to the presence of the 2'-fluoro group, which prevents the formation of a phosphodiester bond with the next incoming nucleotide.[3] This disruption of nucleic acid synthesis is the primary mechanism behind its potential antiviral and anticancer effects.[1][2] L-nucleosides, in general, have shown potent and selective inhibition of viral polymerases, particularly the HBV polymerase.

Metabolic Activation Pathway

The intracellular activation of this compound is a critical step for its biological activity. The following diagram illustrates the sequential phosphorylation cascade.

Caption: Intracellular phosphorylation cascade of this compound (l-FddU).

Efficacy and Cytotoxicity Data

Table 1: Antiviral Activity of Related 2'-Fluorinated Nucleoside Analogs

| Compound | Virus | Assay System | EC50 / EC90 (µM) | Reference |

| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | Hepatitis C Virus (HCV) | HCV Replicon | EC90: 5.0 | [4] |

| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | SARS-CoV-2 | In vitro | EC50: 175.2 | [4] |

| Fiacitabine (FIAC) | Cytomegalovirus (CMV) | In vitro | EC50: 0.6 | [4] |

| Fialuridine (FIAU) | Hepatitis B Virus (HBV) | In vitro | IC50: 0.90 | [4] |

| β-L-D4A | Hepatitis B Virus (HBV) | 2.2.15 cells | ED50: 0.2 | [5] |

Table 2: Cytotoxicity Data of Related Nucleoside Analogs

| Compound | Cell Line | Assay | CC50 / IC50 (µM) | Reference |

| 2'-Deoxy-2'-fluorocytidine (2'-FdC) | Not specified | Not specified | CC50: >100 | [4] |

| Fialuridine (FIAU) | Not specified | Not specified | CC50: 344 | [4] |

| 2'-Deoxy-5-fluorouridine (5-FUdr) conjugate | Murine Ly-2.1+ve thymoma | [3H]deoxyuridine incorporation | IC50: 0.006 | [6] |

| β-L-D4A | 2.2.15 cells | MTT Assay | ID50: 200 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antiviral and cytotoxic properties of this compound.

Hepatitis B Virus (HBV) Replication Assay

This protocol is adapted from standardized assays using the 2.2.15 cell line, which constitutively expresses HBV.[5][7]

Objective: To determine the 50% effective concentration (EC50) of l-FddU required to inhibit HBV replication.

Materials:

-

2.2.15 cell line (HepG2-derived, transfected with HBV genome)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

12-well tissue culture plates

-

l-FddU stock solution (in DMSO)

-

Reagents for DNA extraction, Southern blotting, and a 32P-labeled HBV probe

Procedure:

-

Cell Seeding: Seed 2.2.15 cells in 12-well plates at a density of 5 x 10^4 cells per well and incubate for 3 days.[5]

-

Compound Treatment: Prepare serial dilutions of l-FddU in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine).

-

Incubation: Incubate the cells for 6-9 days, changing the medium with freshly prepared compound every 3 days.[5][7]

-

DNA Extraction:

-

Extracellular Virion DNA: Collect the culture supernatant and precipitate virions using polyethylene (B3416737) glycol. Extract viral DNA.[5]

-

Intracellular HBV DNA: Lyse the cells and extract total intracellular DNA. Digest with a restriction enzyme that does not cut the HBV genome (e.g., HindIII) to linearize episomal DNA.[5]

-

-

Southern Blot Analysis: Separate the extracted DNA on an agarose (B213101) gel, transfer to a nylon membrane, and hybridize with a 32P-labeled HBV-specific probe.

-

Data Analysis: Quantify the intensity of the autoradiographic bands corresponding to HBV DNA. Plot the percentage of inhibition of HBV DNA replication against the log concentration of l-FddU and determine the EC50 value using non-linear regression analysis.

Hepatitis C Virus (HCV) Replicon Assay

This protocol is based on the use of Huh-7 cells harboring an HCV subgenomic replicon that expresses a reporter gene (e.g., luciferase).[8][9]

Objective: To determine the EC50 of l-FddU against HCV replication.

Materials:

-

Huh-7 cells harboring an HCV replicon with a luciferase reporter gene

-

DMEM with 10% FBS, penicillin, streptomycin, and G418 (for stable cell line maintenance)

-

96-well white, clear-bottom tissue culture plates

-

l-FddU stock solution (in DMSO)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the HCV replicon cells in a 96-well plate at a density of 8 x 10^3 cells per well in medium without G418. Incubate for 24 hours.[8]

-

Compound Addition: Prepare serial dilutions of l-FddU. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and a positive control inhibitor.[8]

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.[8]

-

Luciferase Assay: Remove the medium, lyse the cells, and measure luciferase activity according to the manufacturer's protocol.[8]

-

Data Analysis: Calculate the percentage of inhibition of luciferase activity relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[10][11]

Objective: To determine the 50% cytotoxic concentration (CC50) of l-FddU.

Materials:

-

Huh-7 or other relevant host cell line

-

DMEM with 10% FBS, penicillin, and streptomycin

-

96-well tissue culture plates

-

l-FddU stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 8 x 10^3 cells per well. Incubate for 24 hours.[8]

-

Compound Addition: Add serial dilutions of l-FddU to the wells. Include a vehicle control.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the same duration as the antiviral assay (e.g., 72 hours).[8]

-

MTT Addition and Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

-

Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[8]

-

Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value by plotting the percentage of viability against the log concentration of l-FddU and fitting to a dose-response curve.

Experimental and Drug Development Workflow

The evaluation of a novel nucleoside analog like l-FddU follows a structured preclinical development path.

Caption: A generalized workflow for the preclinical and clinical development of l-FddU.

Signaling Pathways and Cellular Effects

The primary signaling pathway targeted by l-FddU is the nucleic acid synthesis machinery. By acting as a chain terminator, it directly interferes with DNA and/or RNA replication.[3] In the context of cancer, the inhibition of DNA synthesis can trigger cell cycle arrest and apoptosis.[1] Nucleoside analogs can induce DNA damage, which in turn can activate DNA damage response (DDR) pathways, leading to programmed cell death.

While specific studies on the broader signaling effects of l-FddU are limited, it is plausible that, like other nucleoside analogs, it may modulate pathways involved in cell proliferation and survival, such as the p53 and NF-κB pathways, as a downstream consequence of replication stress and DNA damage.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antiviral and anticancer therapeutics. Its L-configuration and 2'-fluoro modification are expected to confer enhanced stability and selectivity. While direct efficacy data for l-FddU is sparse, the activity of related compounds is encouraging. Further research is warranted to fully characterize its biological activity profile, including comprehensive in vitro and in vivo studies to determine its EC50 and CC50 values against a panel of viruses and cancer cell lines. Elucidating its detailed mechanism of action and its effects on cellular signaling pathways will be crucial for its potential translation into a clinical candidate. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued investigation of this and other novel nucleoside analogs.

References

- 1. Nucleoside-based anticancer drugs: Mechanism of action and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Inhibition of hepatitis B virus by a novel L-nucleoside, β-L-D4A and related analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of a standardized cell culture assay to assess activities of nucleoside analogs against hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

Unveiling the Pharmacokinetic Profile of 2'-Deoxy-2'-fluoro-l-uridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluoro-l-uridine is a synthetic nucleoside analog belonging to a class of compounds with significant potential in antiviral and anticancer therapies. The introduction of a fluorine atom at the 2'-position of the sugar moiety can dramatically alter the molecule's biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the core pharmacokinetic characteristics of this compound, including its absorption, distribution, metabolism, and excretion (ADME). The information presented herein is synthesized from available literature on closely related fluorinated nucleosides, offering a predictive profile to guide further research and development.

Core Pharmacokinetic Properties